

A Comparative Analysis of the ^{13}C NMR Spectra of Substituted Quinazolinones

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazolin-4(3H)-one

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For researchers and professionals in drug development, understanding the structural nuances of pharmacologically active scaffolds like quinazolinones is paramount. This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectra of key substituted quinazolinone derivatives. While specific spectral data for **6-Bromo-2-chloroquinazolin-4(3H)-one** is not readily available in the cited literature, this guide presents a detailed comparison with two closely related and well-characterized analogues: 2-phenylquinazolin-4(3H)-one and 6-bromo-2-phenylquinazolin-4(3H)-one. This comparison offers valuable insights into the influence of substituents on the chemical environment of the quinazolinone core.

Quantitative ^{13}C NMR Data

The following table summarizes the reported ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for the two comparative quinazolinone derivatives. The spectra were recorded in dimethyl sulfoxide-d6 (DMSO-d6), and the chemical shifts are referenced to the solvent signal.

Carbon Atom	2-phenylquinazolin-4(3H)-one[1]	6-bromo-2-phenylquinazolin-4(3H)-one[1]
C2	152.78	153.25
C4	162.74	161.76
C4a	121.44	125.33
C5	127.06	128.30
C6	126.33	Not specified
C7	135.08	135.15
C8	127.98	Not specified
C8a	149.19	147.93
C1'	133.18	132.89
C2'/C6'	129.08	129.10
C3'/C5'	128.24	Not specified
C4'	131.87	132.06

Experimental Protocol: ^{13}C NMR Spectroscopy of Quinazolinone Derivatives

The following is a generalized protocol for the acquisition of ^{13}C NMR spectra of quinazolinone derivatives, based on standard laboratory practices.[2][3]

1. Sample Preparation:

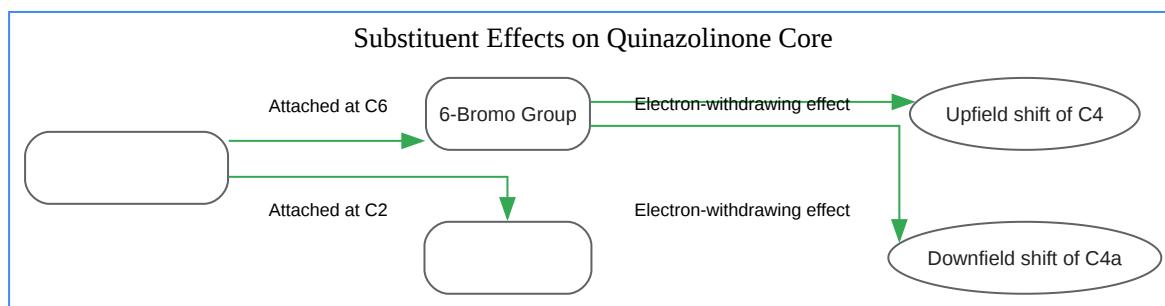
- Accurately weigh 20-50 mg of the quinazolinone sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
- Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- The ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The spectra are acquired at room temperature.
- A standard proton-decoupled pulse program is used.
- Chemical shifts are reported in ppm and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Structural and Substituent Effects on ^{13}C NMR Spectra

The comparison of the ^{13}C NMR data for 2-phenylquinazolin-4(3H)-one and 6-bromo-2-phenylquinazolin-4(3H)-one reveals the electronic influence of the bromine substituent on the quinazolinone ring system.



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Figure 1. Logical relationship of substituent effects on the ^{13}C NMR chemical shifts of the quinazolinone core.

The introduction of a bromine atom at the C6 position induces noticeable changes in the chemical shifts of the carbon atoms in the quinazolinone core. The electron-withdrawing nature of the bromine atom leads to a downfield shift of the C4a signal and an upfield shift of the C4

(carbonyl) signal. These shifts provide valuable information for the structural elucidation of similarly substituted quinazolinone derivatives.

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